molecular formula C10H10BrFO2 B14758715 2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane

2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane

Katalognummer: B14758715
Molekulargewicht: 261.09 g/mol
InChI-Schlüssel: OORWDIRNBHENBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated and fluorinated methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-fluoro-4-methylphenylboronic acid with appropriate reagents to form the dioxolane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane is unique due to its specific combination of a dioxolane ring with a brominated and fluorinated methylphenyl group.

Eigenschaften

Molekularformel

C10H10BrFO2

Molekulargewicht

261.09 g/mol

IUPAC-Name

2-(5-bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO2/c1-6-4-9(12)7(5-8(6)11)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3

InChI-Schlüssel

OORWDIRNBHENBY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1Br)C2OCCO2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.